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Compound of Interest

Compound Name: 2-Chloro-6-nitrophenol

Cat. No.: B183082

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-
nitrophenol (CAS No. 603-86-1), a key intermediate in various chemical syntheses. The data
presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS), offers a comprehensive characterization of the molecule. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Spectroscopic Analysis Workflow

The characterization of 2-Chloro-6-nitrophenol involves a multi-faceted spectroscopic
approach. The general workflow, from sample preparation to data analysis and final structure
confirmation, is depicted in the diagram below. This integrated method ensures a thorough and
accurate structural elucidation.
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Spectroscopic Analysis Data Interpretation
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A flowchart illustrating the spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Chloro-6-nitrophenol.

1H NMR Data

The 'H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to
the three protons on the benzene ring, and a broad signal for the hydroxyl proton.

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
11.00 broad singlet 1H OH
8.16 doublet 1H H-3
7.70 doublet 1H H-5
7.15 triplet 1H H-4
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13C NMR Data

The proton-decoupled 13C NMR spectrum shows six distinct signals, one for each carbon atom
in the molecule.

Chemical Shift (8) ppm Assignment
147.9 C-OH

138.8 C-NO2

1335 C-4

125.0 C-5

122.2 C-3

121.2 C-Cl

Experimental Protocol: NMR

e Instrumentation: JEOL EX-270 Spectrometer

e Frequency: 270 MHz for *H NMR, 67.8 MHz for 13C NMR
e Solvent: Deuterated chloroform (CDClIs)

o Reference: Tetramethylsilane (TMS) at 0.00 ppm

o Sample Preparation: A small amount of 2-Chloro-6-nitrophenol was dissolved in CDCls in a
standard 5 mm NMR tube.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-6-nitrophenol displays characteristic absorption bands
corresponding to its functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

3218 Strong, Broad O-H stretch (phenolic)
1618 Strong C=C stretch (aromatic)
1580 Strong C=C stretch (aromatic)
N-O asymmetric stretch (nitro
1538 Strong
group)
1472 Medium C=C stretch (aromatic)
N-O symmetric stretch (nitro
1350 Strong
group)
1297 Strong C-O stretch (phenol)
1249 Medium C-H in-plane bend
1152 Medium C-H in-plane bend
853 Strong C-H out-of-plane bend
793 Strong C-Cl stretch
740 Medium C-H out-of-plane bend

Experimental Protocol: IR

 Instrumentation: Not specified in the source data. A modern FT-IR spectrometer is assumed.

e Technique: KBr pellet method.

o Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) powder. The mixture was then pressed under high pressure to form a thin,

transparent pellet through which the IR beam was passed.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) was used to determine the molecular weight

and fragmentation pattern of the compound.
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miz Relative Intensity (%) Assighment

175 21.1 [M+2]* (due to 3’Cl isotope)
173 63.2 [M]* (Molecular ion)

143 100.0 [M - NOJ*+

127 26.3 [M - NOz]* or [M - H20 - CI*
99 94.7 [CsHaCIO]*

73 57.9 [CeHs]*

63 100.0 [CsH3]*

Experimental Protocol: MS

Instrumentation: Not specified in the source data. A standard mass spectrometer with an

electron ionization source is assumed.
lonization Mode: Electron lonization (El)
lonization Energy: 70 eV (a standard value for EI-MS)

Sample Introduction: The sample was likely introduced via a direct insertion probe or after
separation by gas chromatography (GC). The solid sample is volatilized by heating in the ion
source. The resulting gaseous molecules are then bombarded with a high-energy electron
beam, causing ionization and fragmentation. The resulting ions are separated by their mass-
to-charge ratio.

To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-6-nitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183082#spectroscopic-data-of-2-chloro-6-
nitrophenol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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